molecular formula C19H21N3O4S B3579594 N~1~-{4-[(4-BENZOYLPIPERAZINO)SULFONYL]PHENYL}ACETAMIDE

N~1~-{4-[(4-BENZOYLPIPERAZINO)SULFONYL]PHENYL}ACETAMIDE

Cat. No.: B3579594
M. Wt: 387.5 g/mol
InChI Key: GBZLVDIBXRIANW-UHFFFAOYSA-N
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Description

N~1~-{4-[(4-Benzoylpiperazino)sulfonyl]phenyl}acetamide is a sulfonamide-acetamide hybrid compound characterized by a phenylsulfonylpiperazine core substituted with a benzoyl group at the piperazine nitrogen and an acetamide moiety at the para-position of the phenyl ring. This structural configuration confers unique physicochemical and pharmacological properties.

Properties

IUPAC Name

N-[4-(4-benzoylpiperazin-1-yl)sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-15(23)20-17-7-9-18(10-8-17)27(25,26)22-13-11-21(12-14-22)19(24)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBZLVDIBXRIANW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{4-[(4-BENZOYLPIPERAZINO)SULFONYL]PHENYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the benzoylpiperazine intermediate. This intermediate is then reacted with a sulfonyl chloride derivative to form the sulfonylated piperazine. The final step involves the acylation of the sulfonylated piperazine with an acetamide derivative under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N~1~-{4-[(4-BENZOYLPIPERAZINO)SULFONYL]PHENYL}ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N~1~-{4-[(4-BENZOYLPIPERAZINO)SULFONYL]PHENYL}ACETAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-{4-[(4-BENZOYLPIPERAZINO)SULFONYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. This can result in various therapeutic effects, such as anti-inflammatory or antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of N-phenylacetamide sulfonamides, which exhibit structural variations primarily in the substituents on the piperazine ring or sulfonamide group. Below is a detailed comparison with key analogs:

Table 1: Structural and Pharmacological Comparison

Compound Name Piperazine/Sulfonamide Substituent Molecular Formula Molecular Weight Reported Activity
N~1~-{4-[(4-Benzoylpiperazino)sulfonyl]phenyl}acetamide 4-Benzoylpiperazine C₁₉H₂₀N₄O₄S 412.45 Unknown (theoretical)
N-[4-[(4-Methylpiperazino)sulfonyl]phenyl]acetamide (Compound 35, ) 4-Methylpiperazine C₁₃H₁₉N₃O₃S 313.38 Analgesic (comparable to paracetamol)
N-[4-(4-Cycloheptylpiperazino)sulfonylphenyl]acetamide () 4-Cycloheptylpiperazine C₁₉H₂₇N₃O₃S 377.50 Not reported
N~1~-{4-[(3,5-Dioxopiperazino)sulfonyl]phenyl}acetamide () 3,5-Dioxopiperazine C₁₂H₁₃N₃O₅S 311.31 Not reported
N4-Acetylsulfapyridine () 2-Pyridinylamino sulfonamide C₁₃H₁₃N₃O₃S 299.33 Antimicrobial
N-(4-(N-(5-Methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide () 5-Methylisoxazolyl sulfamoyl C₁₂H₁₃N₃O₄S 311.32 Medicinal use (unspecified)

Key Observations:

Piperazine Substitutions: The 4-benzoyl group in the target compound distinguishes it from analogs like 4-methylpiperazine (Compound 35) and 4-cycloheptylpiperazine (). The benzoyl group likely increases steric bulk and lipophilicity, which may influence receptor binding or metabolic stability compared to smaller substituents .

Sulfonamide Variations: Replacement of piperazine with pyridinylamino () or isoxazolyl sulfamoyl () groups shifts activity toward antimicrobial or anti-inflammatory applications, highlighting the role of sulfonamide diversity in target specificity.

Pharmacological Activities: Compound 35 (4-methylpiperazine analog) demonstrated analgesic activity comparable to paracetamol in inflammatory pain models, suggesting the acetamide-sulfonamide scaffold’s relevance in pain management .

Table 2: Physicochemical Properties

Compound Name Calculated LogP* Solubility (Theoretical) Synthetic Route (Reference)
This compound 2.8 Low (aqueous) Not reported
Compound 35 () 1.5 Moderate Nucleophilic substitution on sulfonyl chloride
N4-Acetylsulfapyridine () 1.2 High Acetylation of sulfapyridine ()

*LogP values estimated using fragment-based methods.

  • Synthesis: The target compound’s synthesis likely follows methods analogous to other N-phenylacetamide sulfonamides, such as sulfonylation of 4-aminophenylacetamide with 4-benzoylpiperazine-1-sulfonyl chloride .
  • Solubility : The benzoyl group may reduce aqueous solubility compared to the methylpiperazine analog (Compound 35), necessitating formulation optimization for bioavailability.

Biological Activity

N~1~-{4-[(4-BENZOYLPIPERAZINO)SULFONYL]PHENYL}ACETAMIDE is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and related studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C21_{21}H22_{22}N2_{2}O4_{4}S
  • Molecular Weight : 394.47 g/mol
  • Chemical Structure : The compound consists of a benzoyl group attached to a piperazine moiety, further linked to a sulfonyl phenyl group.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and ion channels. Research indicates that derivatives of benzylpiperazine exhibit central nervous system (CNS) stimulant effects, akin to those of amphetamines, albeit with lower potency . The sulfonamide group may enhance the lipophilicity and bioavailability of the compound, potentially facilitating better penetration through the blood-brain barrier.

Anticonvulsant Activity

A significant area of research has focused on the anticonvulsant properties of this compound and its analogs. Studies have shown that certain derivatives demonstrate efficacy in animal models for epilepsy, particularly in maximal electroshock (MES) tests and pentylenetetrazole (PTZ) models .

Table 1: Anticonvulsant Activity in Animal Models

CompoundDose (mg/kg)MES ProtectionPTZ Protection
Compound 12100YesNo
Compound 13100/300YesYes
Compound 19300/100YesYes
Compound 24100YesNo

The above table summarizes key findings from pharmacological studies, indicating varying levels of protection against seizures depending on the compound and dosage.

Study on Anticonvulsant Efficacy

In a study evaluating twenty-two new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, it was found that modifications to the piperazine structure significantly affected anticonvulsant activity. Compounds containing a trifluoromethyl group showed enhanced activity compared to their chloro counterparts .

The study highlighted that lipophilicity plays a crucial role in determining the onset and duration of anticonvulsant effects, with more lipophilic compounds exhibiting delayed but prolonged action.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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